molecular formula C27H26N2O5 B12506086 (2R)-4-(benzylcarbamoyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid

(2R)-4-(benzylcarbamoyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid

Cat. No.: B12506086
M. Wt: 458.5 g/mol
InChI Key: RYBLNDPZJNCWAB-XMMPIXPASA-N
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Description

(2R)-4-(benzylcarbamoyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid is a synthetic compound often used in peptide synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group of amino acids during peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4-(benzylcarbamoyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Formation of the Benzylcarbamoyl Group: The protected amino acid is then reacted with benzyl isocyanate to form the benzylcarbamoyl group.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions to ensure high yield and purity.

    Automated Purification: Industrial purification methods such as high-performance liquid chromatography (HPLC) are employed to achieve the desired purity levels.

    Quality Control: Rigorous quality control measures are implemented to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

(2R)-4-(benzylcarbamoyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid undergoes various chemical reactions, including:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

    Coupling Reactions: The free amino group can participate in peptide bond formation with other amino acids or peptides.

    Substitution Reactions: The benzylcarbamoyl group can be modified through nucleophilic substitution reactions.

Common Reagents and Conditions

    Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.

    Peptide Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used.

    Substitution Reactions: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products

    Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

    Peptide Chains: Coupling reactions result in the formation of peptide chains.

    Substituted Derivatives: Substitution reactions yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Peptide Synthesis: The compound is widely used in the synthesis of peptides due to its Fmoc protecting group, which allows for selective deprotection and coupling reactions.

Biology

    Protein Engineering: It is used in the synthesis of custom peptides for studying protein interactions and functions.

Medicine

    Drug Development: The compound is used in the development of peptide-based drugs, including therapeutic peptides and peptide vaccines.

Industry

    Biotechnology: It is employed in the production of synthetic peptides for various industrial applications, including enzyme inhibitors and diagnostic reagents.

Mechanism of Action

The mechanism of action of (2R)-4-(benzylcarbamoyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form peptides.

Comparison with Similar Compounds

Similar Compounds

    (2R)-4-(tert-butoxycarbonylamino)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid: Similar in structure but with a tert-butoxycarbonyl (Boc) protecting group instead of the benzylcarbamoyl group.

    (2R)-4-(benzyloxycarbonylamino)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid: Contains a benzyloxycarbonyl (Cbz) protecting group instead of the benzylcarbamoyl group.

Uniqueness

    Fmoc Protecting Group: The presence of the Fmoc group allows for selective deprotection under mild conditions, making it suitable for solid-phase peptide synthesis.

    Benzylcarbamoyl Group: Provides additional stability and protection during synthesis, reducing the likelihood of side reactions.

This compound’s unique combination of protecting groups and stability makes it a valuable tool in peptide synthesis and various scientific research applications.

Properties

Molecular Formula

C27H26N2O5

Molecular Weight

458.5 g/mol

IUPAC Name

(2R)-5-(benzylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid

InChI

InChI=1S/C27H26N2O5/c30-25(28-16-18-8-2-1-3-9-18)15-14-24(26(31)32)29-27(33)34-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,28,30)(H,29,33)(H,31,32)/t24-/m1/s1

InChI Key

RYBLNDPZJNCWAB-XMMPIXPASA-N

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)CC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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